molecular formula C5H9BrO B3045691 3-(bromomethyl)-2,2-dimethyloxirane CAS No. 1120-79-2

3-(bromomethyl)-2,2-dimethyloxirane

Cat. No.: B3045691
CAS No.: 1120-79-2
M. Wt: 165.03 g/mol
InChI Key: KLNAKPRPVCQFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2,2-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by a three-membered oxirane ring with a bromomethyl group and two methyl groups attached to the ring

Mechanism of Action

Target of Action

1-Bromo-2,3-epoxy-3-methylbutane is a type of halogenoalkane, and its primary targets are typically other organic compounds in a chemical reaction .

Mode of Action

The compound can undergo nucleophilic substitution reactions, specifically SN2 reactions . In an SN2 reaction, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .

Biochemical Pathways

It’s known that halogenoalkanes like this compound can participate in various organic reactions, leading to a wide range of products .

Result of Action

The molecular and cellular effects of 1-Bromo-2,3-epoxy-3-methylbutane’s action would depend on the specific reactions it undergoes and the compounds it interacts with. For example, it has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,3-epoxy-3-methylbutane. For instance, the compound is flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be used only outdoors or in a well-ventilated area to avoid inhalation . The compound’s reactivity may also be affected by the presence of other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-2,2-dimethyloxirane typically involves the bromination of 2,2-dimethyloxirane. One common method is the reaction of 2,2-dimethyloxirane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-dimethyloxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce epoxides with additional functional groups.

Scientific Research Applications

3-(Bromomethyl)-2,2-dimethyloxirane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyloxirane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-2,2-dimethyloxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

    3-(Hydroxymethyl)-2,2-dimethyloxirane: Contains a hydroxymethyl group, which alters its chemical properties and applications.

Uniqueness

3-(Bromomethyl)-2,2-dimethyloxirane is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

3-(bromomethyl)-2,2-dimethyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNAKPRPVCQFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452931
Record name 1-bromo-2,3-epoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-79-2
Record name 1-bromo-2,3-epoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(bromomethyl)-2,2-dimethyloxirane
Reactant of Route 2
3-(bromomethyl)-2,2-dimethyloxirane
Reactant of Route 3
3-(bromomethyl)-2,2-dimethyloxirane
Reactant of Route 4
3-(bromomethyl)-2,2-dimethyloxirane
Reactant of Route 5
3-(bromomethyl)-2,2-dimethyloxirane
Reactant of Route 6
3-(bromomethyl)-2,2-dimethyloxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.